molecular formula C25H20FN3O B2782088 3-benzyl-8-fluoro-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1189890-52-5

3-benzyl-8-fluoro-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2782088
CAS No.: 1189890-52-5
M. Wt: 397.453
InChI Key: OQQULMWDQMITKO-UHFFFAOYSA-N
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Description

3-benzyl-8-fluoro-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound with a unique structure that combines elements of benzyl, fluoro, and pyrimidoindole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-8-fluoro-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrimidoindole structure, followed by the introduction of benzyl and fluoro groups through various substitution reactions. Common reagents used in these steps include halogenating agents, reducing agents, and catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-8-fluoro-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Removal of oxygen or addition of hydrogen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, facilitated by reagents like halides or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated compounds.

Scientific Research Applications

3-benzyl-8-fluoro-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-benzyl-8-fluoro-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and interaction dynamics are crucial to understanding its full potential.

Comparison with Similar Compounds

Similar Compounds

    3-benzyl-8-fluoro-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one: shares similarities with other pyrimidoindole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoro group, in particular, can enhance its stability and reactivity compared to its chloro or bromo analogs.

Properties

IUPAC Name

3-benzyl-8-fluoro-5-[(4-methylphenyl)methyl]pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O/c1-17-7-9-19(10-8-17)15-29-22-12-11-20(26)13-21(22)23-24(29)25(30)28(16-27-23)14-18-5-3-2-4-6-18/h2-13,16H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQULMWDQMITKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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